3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol
Overview
Description
3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol is a chemical compound with the molecular formula C14H21BO4 and a molecular weight of 264.13 . This compound is characterized by the presence of a boron-containing dioxaborinane ring, which is attached to a phenoxy group and a propanol chain. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with a phenoxypropanol derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the phenoxy group can be replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl halides.
Scientific Research Applications
3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It may be involved in the development of new drugs, especially those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborinane ring. This ring structure allows the compound to act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The phenoxy group also contributes to its reactivity by providing a site for substitution and coupling reactions .
Comparison with Similar Compounds
Similar compounds to 3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol include:
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: This compound has a similar dioxaborinane ring but is attached to a benzoate group instead of a phenoxypropanol chain.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a dioxaborolan ring with a tetramethyl substitution and an aniline group.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound has a similar dioxaborinane ring but is attached to a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-14(2)10-18-15(19-11-14)12-4-6-13(7-5-12)17-9-3-8-16/h4-7,16H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOTACHQSQZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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